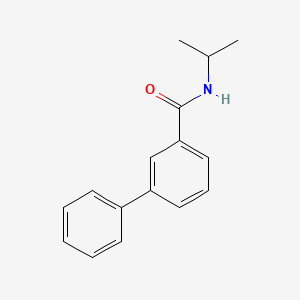

N-isopropyl 3-phenylbenzamide

CAS No.:

Cat. No.: VC14074263

Molecular Formula: C16H17NO

Molecular Weight: 239.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17NO |

|---|---|

| Molecular Weight | 239.31 g/mol |

| IUPAC Name | 3-phenyl-N-propan-2-ylbenzamide |

| Standard InChI | InChI=1S/C16H17NO/c1-12(2)17-16(18)15-10-6-9-14(11-15)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,17,18) |

| Standard InChI Key | RRVIYCWRKODQKU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

N-Isopropyl 3-phenylbenzamide (IUPAC name: N-isopropyl-3-phenylbenzamide) features a benzamide backbone with two distinct substituents: a phenyl group at the 3-position of the benzene ring and an isopropyl group bonded to the amide nitrogen. Its molecular formula is C₁₆H₁₇NO, with a molecular weight of 239.32 g/mol. The compound’s structure combines aromatic rigidity with the conformational flexibility of the isopropyl group, influencing its reactivity and interaction with biological targets .

Spectroscopic Properties

-

IR Spectroscopy: The amide C=O stretch typically appears near 1650–1680 cm⁻¹, while N-H stretches (if present in tautomeric forms) are observed around 3300 cm⁻¹ .

-

¹H NMR: Key signals include aromatic protons (δ 7.2–8.0 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm, doublet), and the methine proton (δ 3.9–4.2 ppm, septet) .

-

¹³C NMR: The carbonyl carbon resonates near δ 165–170 ppm, with aromatic carbons between δ 120–140 ppm and isopropyl carbons at δ 20–25 ppm (methyl) and δ 45–50 ppm (methine) .

Synthesis and Reaction Mechanisms

The synthesis of N-isopropyl 3-phenylbenzamide can be achieved through nucleophilic acyl substitution, leveraging methodologies developed for related benzamides .

Synthetic Route

A validated approach involves reacting 3-phenylbenzoyl chloride with isopropylamine in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) at elevated temperatures (70–80°C) . The reaction proceeds via a two-step mechanism:

-

Acylation: The amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride.

-

Deprotonation: TEA neutralizes HCl, shifting the equilibrium toward product formation.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 70–80°C |

| Time | 4–6 hours |

| Yield | 75–85% |

This method mirrors the synthesis of N-phenylbenzamides reported by Purnamasary et al., where substituted benzoyl chlorides reacted with thiourea derivatives to yield high-purity products .

Mechanistic Insights

The reaction likely involves tautomerism and steric effects. Bulky substituents on the amine (e.g., isopropyl) can hinder substitution, favoring rearrangement intermediates. For instance, steric strain in thiourea-derived precursors promotes tautomerization to imino alcohol forms, which subsequently collapse to amides .

Chemical Reactivity and Functionalization

N-Isopropyl 3-phenylbenzamide participates in reactions typical of aromatic amides, including reductions and substitutions.

Reduction to Amines

Treatment with LiAlH₄ in anhydrous THF reduces the amide to the corresponding amine, N-isopropyl 3-phenylbenzylamine, a potential intermediate for bioactive molecules.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to nitrogen-containing drugs, leveraging its reducible amide group and aromatic stability.

Materials Science

Polymerizable benzamides contribute to high-performance materials. The isopropyl group may enhance solubility in hydrophobic matrices.

Challenges and Future Directions

-

Synthetic Optimization: Improving yields via catalytic methods (e.g., phase-transfer catalysts).

-

Biological Screening: Prioritizing in vitro assays for antimicrobial and anticancer activity.

-

Computational Modeling: Predicting binding modes with HDACs or pest-specific targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume